Saphenamycin
Description
Structure
2D Structure
Properties
CAS No. |
83198-27-0 |
|---|---|
Molecular Formula |
C23H18N2O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-[(1R)-1-(2-hydroxy-6-methylbenzoyl)oxyethyl]phenazine-1-carboxylic acid |
InChI |
InChI=1S/C23H18N2O5/c1-12-6-3-11-18(26)19(12)23(29)30-13(2)14-7-4-9-16-20(14)24-17-10-5-8-15(22(27)28)21(17)25-16/h3-11,13,26H,1-2H3,(H,27,28)/t13-/m1/s1 |
InChI Key |
AXHGAUSFRHOIGV-CYBMUJFWSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Saphenamycin
Initial Isolation and Characterization from Microbial Sources
The isolation of saphenamycin (B1681439) typically involves the cultivation of specific bacterial strains followed by extraction and purification of the produced metabolites.
Streptomyces antibioticus has been identified as a key producer of this compound. Research has shown that this bacterium yields this compound, often alongside other related phenazine (B1670421) derivatives researchgate.netnih.govnih.govacs.orgnih.gov. For instance, studies on Streptomyces antibioticus strain Tü 2706 revealed the isolation of this compound as the antibacterially most active compound among several yellow phenazines nih.gov. The biosynthesis of this compound has been linked to the phenazine-1,6-dicarboxylic acid (PDC) pathway within Streptomyces antibioticus nih.govacs.org.
In addition to S. antibioticus, this compound has also been isolated from strains of Streptomyces canarius. One such report indicates that this compound is a novel antibiotic produced by a strain of Str. canarius MG 314-hF8, exhibiting activity against Gram-positive bacteria and mycobacteria .
Co-isolation of Related Phenazine Derivatives and Precursors
The isolation of this compound is frequently accompanied by the discovery of structurally similar phenazine compounds, including precursors and other metabolites, which contribute to understanding its biosynthetic pathways.
Saphenic acid, chemically known as 6-(1-hydroxyethyl)phenazine-1-carboxylic acid, is a significant compound closely related to this compound. It has been isolated from various Streptomyces species, including S. antibioticus, often found alongside this compound researchgate.netnih.govacs.orgpsu.edumdpi.com. Saphenic acid serves as a precursor in the biosynthesis of this compound, undergoing esterification to form the final product nih.govacs.org. Its isolation and characterization have been crucial for understanding the metabolic routes leading to this compound.
Beyond saphenic acid, a variety of other phenazine derivatives have been isolated from the same microbial sources. These include compounds such as esmeraldins, phenazine-1-carboxylic acid (also known as tubermycin B), 6-acetylphenazine-1-carboxylic acid, and various fatty acid esters of saphenic acid researchgate.netnih.govacs.orgpsu.edumdpi.comresearchgate.netucsd.edu. The co-isolation of these metabolites aids in mapping the complex metabolic landscape of phenazine production in Streptomyces species.
Spectroscopic Analysis for Structural Assignment
The determination of this compound's complex structure relied heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) techniques, such as COSY and HMBC, have been instrumental in assigning the precise positions of atoms and functional groups within the this compound molecule and its precursors researchgate.netpsu.eduresearchgate.netmdpi.comarkat-usa.orgsemanticscholar.orgpeerj.com. ¹H NMR typically reveals characteristic signals for the phenazine ring protons, the hydroxyethyl (B10761427) group, and any ester linkages, while ¹³C NMR provides information on the carbon backbone.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) and electron ionization mass spectrometry (EI-MS) have been employed to determine the exact molecular weight and elemental composition of this compound and its related compounds researchgate.netpsu.edupeerj.com. Fragmentation patterns observed in MS/MS experiments further aid in elucidating structural fragments and confirming connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the conjugated π-electron systems within the phenazine chromophore, with characteristic absorption maxima often reported in the UV-Vis spectrum psu.eduresearchgate.netucsd.edupeerj.com.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (COOH) groups, within the molecule psu.edu.
These spectroscopic data, when analyzed in conjunction with chemical transformations and comparisons to known compounds, have enabled the definitive structural elucidation of this compound.
Biosynthetic Pathways and Genetic Foundations of Saphenamycin Production
Core Phenazine (B1670421) Biosynthesis Pathway
The foundational tricycle of phenazine natural products is assembled from enzymes encoded by a conserved seven-gene operon, often referred to as phzABCDEFG. nih.gov This core pathway is responsible for producing the primary phenazine precursors, from which a wide diversity of more complex phenazine derivatives are synthesized. nih.govscite.ai
The biosynthesis of all phenazine compounds originates from the shikimate pathway, a central metabolic route in microorganisms for the production of aromatic amino acids. researchgate.netfrontiersin.orgnih.gov The branch point for phenazine production is chorismic acid. researchgate.netusm.edu Through the concerted action of several enzymes, two molecules of chorismic acid are ultimately converted and condensed to form the basic phenazine scaffold. nih.gov
This initial pathway leads to the formation of two key precursor molecules: phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). scite.airesearchgate.netusm.edu These two compounds serve as the foundational structures for the vast array of naturally occurring phenazine derivatives, including saphenamycin (B1681439). scite.aiacs.org The specific precursor produced can vary between different bacterial species; some produce only PCA, while others produce both PCA and PDC. nih.govasm.org
| Precursor Compound | Originating Pathway | Key Branch Point |
| Phenazine-1-carboxylic acid (PCA) | Shikimate Pathway | Chorismic Acid |
| Phenazine-1,6-dicarboxylic acid (PDC) | Shikimate Pathway | Chorismic Acid |
The conversion of chorismic acid into the phenazine core involves a series of enzymatic steps catalyzed by proteins encoded by the phz gene cluster. usm.eduresearchgate.net The enzyme PhzE is indispensable for this process, initiating the pathway by converting chorismic acid into 2-amino-2-deoxyisochorismic acid (ADIC). usm.edunih.govresearchgate.netmdpi.com
Following this initial step, a sequence of enzymatic reactions occurs:
PhzD , an isochorismatase, transforms ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.govusm.edu
PhzF subsequently isomerizes DHHA. nih.govusm.eduasm.org
PhzA/B facilitates the crucial condensation of two molecules of the resulting precursor in a head-to-tail fashion to form the tricyclic phenazine core structure. nih.govasm.orgresearchgate.net
PhzG , an FMN-dependent oxidase, catalyzes the final oxidation step to yield the aromatic phenazine tricycle. nih.gov
These enzymes—PhzB, PhzD, PhzE, PhzF, and PhzG—are considered essential for the synthesis of the fundamental phenazine scaffold in all known phenazine-producing bacteria. asm.orgresearchgate.net
This compound-Specific Biosynthesis in Streptomyces antibioticus
While the core phenazine pathway is conserved, the biosynthesis of this compound in Streptomyces antibioticus involves a unique, divergent pathway that builds upon the PDC precursor. nih.govacs.orgacs.org This specific route is governed by the esmeraldin (esm) biosynthetic gene cluster, which was identified on a plasmid within the organism. nih.gov
This compound, along with the related esmeraldins, originates specifically from phenazine-1,6-dicarboxylic acid (PDC). acs.orgnih.gov Within the esm gene cluster, the enzymes EsmA1 and EsmA2 have been shown to significantly promote the yield of PDC, channeling the biosynthesis towards this specific precursor. nih.gov This distinguishes the this compound pathway from those that utilize PCA as the primary building block.
A key and unusual feature of saphenic acid biosynthesis is the involvement of atypical polyketide synthase (PKS) genes, specifically the esmB1-B5 cluster. acs.orgnih.gov This process involves a unique one-carbon extension of the phenazine backbone. acs.org
The steps are as follows:
PDC is first adenylated and loaded onto the carrier protein EsmB3 by the enzyme EsmB1. acs.org
The EsmB3-tethered PDC is then condensed with a unit of malonyl-CoA by EsmB4, a type I polyketide synthase. acs.org
This condensation forms a carboxyl-phenazine-ketoacyl intermediate, which is subsequently decarboxylated and released by the thioesterase EsmB5, yielding 6-acetylphenazine-1-carboxylic acid. acs.orgnih.gov
This PKS-mediated extension is a critical step in forming the side chain characteristic of saphenic acid.
| Gene/Enzyme | Function in Saphenic Acid Biosynthesis |
| EsmB1 | Adenylates and loads PDC onto EsmB3 |
| EsmB3 | Carrier protein for PDC |
| EsmB4 | Type I Polyketide Synthase; condenses PDC with malonyl-CoA |
| EsmB5 | Thioesterase; facilitates decarboxylation and release of 6-acetylphenazine-1-carboxylic acid |
The final step in the formation of the direct precursor to this compound is an enzymatic reduction. The intermediate, 6-acetylphenazine-1-carboxylic acid, undergoes a keto reduction catalyzed by the enzyme EsmC. acs.orgnih.gov This reductase converts the acetyl group into a hydroxyethyl (B10761427) group, resulting in the formation of saphenic acid. acs.orgnih.gov Saphenic acid then serves as the substrate for a final esterification step (catalyzed by EsmD1-D3) with 6-methylsalicylic acid to produce the target compound, this compound. acs.org
Esterification Steps for this compound Formation (e.g., EsmD1-D3)
The final step in the biosynthesis of this compound involves the esterification of saphenic acid. This crucial reaction is catalyzed by a group of enzymes identified as EsmD1, EsmD2, and EsmD3. These enzymes are classified as atypical polyketide synthases. Their role is to facilitate the attachment of a 2-hydroxy-6-methylbenzoyl group to the ethyl side chain of the saphenic acid precursor, forming the complete this compound molecule. This esterification is a key tailoring step that contributes to the biological activity of this compound. The genes encoding these enzymes are located within the esmeraldin biosynthetic gene cluster, which is responsible for the production of both esmeraldins and this compound in Streptomyces antibioticus Tü 2706.
Genetic Basis for Phenazine Production in Microorganisms
The ability of microorganisms, particularly bacteria of the genera Pseudomonas and Streptomyces, to produce phenazine compounds is rooted in their genetic makeup. The biosynthesis of these secondary metabolites is directed by specific sets of genes, typically organized into biosynthetic gene clusters (BGCs). These clusters contain all the necessary genetic information to assemble the core phenazine structure from primary metabolic precursors and to subsequently modify it into a diverse array of phenazine derivatives.
Identification and Role of Biosynthetic Gene Clusters (BGCs)
The genetic blueprint for phenazine production is encapsulated within biosynthetic gene clusters (BGCs). These clusters are contiguous stretches of DNA that house the genes encoding the enzymes required for the entire biosynthetic pathway. A core set of phenazine biosynthesis genes, often designated as phz genes, is highly conserved across different phenazine-producing bacteria. For instance, the phzABCDEFG operon is responsible for the synthesis of the foundational phenazine precursor, phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), from chorismic acid, a key intermediate of the shikimate pathway.
The presence of this core set of genes is a strong indicator of a microorganism's potential to produce phenazines. In addition to these core genes, phenazine BGCs often contain a variety of auxiliary genes that encode tailoring enzymes. These enzymes, such as methyltransferases, oxidoreductases, and acyltransferases, are responsible for the remarkable structural diversity observed among natural phenazines by modifying the phenazine core. The organization and content of these BGCs can vary between different species and even strains, leading to the production of unique phenazine profiles.
| Core Phenazine Biosynthetic Genes | Function |
| phzABCDEFG | Synthesis of the phenazine core structure (PCA or PDC) from chorismic acid. |
| Auxiliary Genes (Examples) | Function |
| phzM | Methyltransferase involved in pyocyanin (B1662382) biosynthesis. |
| phzS | Flavin-containing monooxygenase in pyocyanin biosynthesis. |
| phzH | Amidotransferase converting PCA to phenazine-1-carboxamide. |
| esmD1-D3 | Atypical polyketide synthases for esterification in this compound biosynthesis. |
Molecular Genetic Tools for Pathway Elucidation
The elucidation of phenazine biosynthetic pathways has been greatly facilitated by the application of various molecular genetic tools. These techniques allow researchers to identify the genes involved, understand their functions, and map the step-by-step assembly of phenazine molecules.
One of the most powerful approaches is gene knockout , where a specific gene within the BGC is inactivated. By comparing the metabolic profile of the resulting mutant with that of the wild-type strain, the function of the knocked-out gene can be inferred. For example, the inactivation of a tailoring enzyme gene might lead to the accumulation of a specific intermediate, thereby revealing its position in the biosynthetic pathway.
Heterologous expression is another key technique. This involves transferring the entire phenazine BGC from its native producer into a well-characterized host organism that does not naturally produce phenazines, such as certain strains of Escherichia coli or Streptomyces coelicolor. Successful production of the phenazine in the heterologous host confirms the completeness of the cloned BGC and provides a more tractable system for genetic manipulation and pathway engineering.
Polymerase Chain Reaction (PCR) using primers designed to target conserved regions of core phenazine biosynthetic genes, such as phzE or phzF, is a rapid and efficient method for screening new microbial isolates for their potential to produce phenazines. The presence of these genes strongly suggests the existence of a complete phenazine BGC.
| Molecular Genetic Tool | Application in Phenazine Research |
| Gene Knockout | Determining the function of individual genes within the BGC by observing changes in the metabolite profile. |
| Heterologous Expression | Confirming the function of a BGC and enabling pathway engineering in a more manageable host organism. |
| PCR Screening | Rapidly identifying potential phenazine producers by detecting the presence of conserved core biosynthetic genes. |
| DNA Sequencing and Bioinformatics | Identifying and annotating putative phenazine BGCs within microbial genomes. |
Correlation of Gene Presence with Phenazine Metabolite Profiles
A strong correlation exists between the genetic content of a microorganism's phenazine BGC and the specific phenazine metabolites it produces. The presence of the core phz gene set dictates the ability to synthesize the basic phenazine scaffold, while the complement of auxiliary genes determines the final decorated structures.
Comparative genomics has revealed that even closely related strains of Streptomyces can exhibit significant diversity in their secondary metabolite profiles, including phenazines, due to variations in their BGCs. The acquisition of new tailoring enzyme genes through horizontal gene transfer or the loss of existing ones can lead to the evolution of new phenazine derivatives.
For example, a strain of Pseudomonas aeruginosa containing the phzM and phzS genes in its BGC will produce the blue pigment pyocyanin from the PCA precursor. In contrast, a Pseudomonas strain lacking these genes but possessing the phzH gene will produce phenazine-1-carboxamide. Similarly, the presence of the esmD1-D3 genes in the BGC of Streptomyces antibioticus is directly linked to the production of this compound.
By analyzing the genomic sequence of a microorganism and identifying the specific genes within its phenazine BGC, it is often possible to predict the types of phenazine compounds it is capable of producing. This predictive power is a valuable tool in the discovery of novel natural products with potential pharmaceutical or agricultural applications.
Molecular and Cellular Mechanisms of Saphenamycin Action
Effects on Bacterial Cellular Processes
The antibacterial activity of Saphenamycin (B1681439) has been established; however, the precise molecular and cellular mechanisms underlying this activity are not fully elucidated in the currently available scientific literature.
Induction of SOS Response
The SOS response is a global response to DNA damage in bacteria that arrests the cell cycle and induces DNA repair and mutagenesis. While various antimicrobial agents are known to induce this response, current scientific literature does not provide direct evidence to suggest that this compound's mechanism of action involves the induction of the SOS response in bacteria. Further research is required to determine if this compound causes DNA damage sufficient to trigger this pathway.
Interactions with Cellular Components (Molecular Level)
The specific molecular targets of this compound within bacterial cells have not been definitively identified in the available research. While it is known to be a potent antibiotic, the precise cellular components with which it interacts at a molecular level to exert its antibacterial effect remain an area for further investigation.
Mechanisms of Action Against Eukaryotic Cells
This compound has demonstrated activity against eukaryotic cells, particularly cancer cell lines. However, the specific mechanisms driving this cytotoxicity are still under investigation.
Molecular Targets in Cancer Cell Lines
The precise molecular targets of this compound in cancer cell lines have not been fully elucidated in the existing scientific literature. While its inhibitory effects on the growth of certain cancer cell lines are recognized, the specific intracellular molecules or pathways that this compound interacts with to induce these effects are yet to be identified.
Absence of Chirality Dependence on Biological Activity
A significant characteristic of this compound's biological activity is its independence from the molecule's chirality. nih.govdtu.dk This has been demonstrated through the synthesis and comparative biological evaluation of its enantiomers and racemic mixture.
Research involving the synthesis of racemic this compound and its individual enantiomers has shown no significant difference in their antibiotic activity. nih.govdtu.dk The enantiomers of this compound were obtained from resolved saphenic acid and tested against various bacteria, including resistant strains of Staphylococcus aureus. The biological activities of the individual enantiomers were compared with that of the synthetic racemate and the naturally occurring this compound. The results consistently revealed that the chirality of this compound does not impact its antibiotic efficacy. nih.govdtu.dk
| Compound Form | Biological Activity Outcome | Reference |
|---|---|---|
| (R)-Saphenamycin | No significant difference in activity compared to the racemate and natural form. | nih.govdtu.dk |
| (S)-Saphenamycin | No significant difference in activity compared to the racemate and natural form. | nih.govdtu.dk |
| Racemic this compound | Comparable activity to the natural form and individual enantiomers. | nih.govdtu.dk |
In Vitro Biological Activities of Saphenamycin
Antibacterial Spectrum and Potency
Saphenamycin (B1681439) demonstrates significant antimicrobial activity against a range of bacterial species, with notable efficacy against certain Gram-positive bacteria and strains exhibiting resistance to established antibiotics.
This compound has shown activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus nih.govresearchgate.netresearchgate.netresearchgate.net. Studies involving synthesized analogues of this compound have reported Minimum Inhibitory Concentration (MIC) values against Bacillus subtilis ranging from 0.07 to 3.93 µg/mL, indicating that this compound itself possesses comparable potency nih.govresearchgate.net.
A key finding regarding this compound's antibacterial profile is its potent activity against strains of Staphylococcus aureus that are resistant to fusidic acid and rifampicin (B610482) nih.govresearchgate.net. In these assays, this compound exhibited MIC values in the range of 0.1 to 0.2 µg/mL nih.govresearchgate.net. This suggests a potential role for this compound in combating infections caused by multidrug-resistant S. aureus strains.
This compound and its analogues have also been screened for activity against Gram-negative bacteria, including Proteus mirabilis nih.govresearchgate.netresearchgate.net. While these studies indicate that this compound compounds were tested against Proteus mirabilis, specific MIC values for this compound against this species were not detailed in the reviewed literature nih.govresearchgate.netresearchgate.net.
This compound has been reported to exert a strong effect against mycobacteria . However, specific MIC values for this compound against various Mycobacterium species were not provided in the available search results .
Antitumor Activity against Eukaryotic Cell Lines
Beyond its antibacterial properties, this compound has also demonstrated in vitro antitumor activity by inhibiting the proliferation of specific eukaryotic cell lines, particularly mouse leukemia cell lines.
This compound has been shown to inhibit the proliferation of mouse leukemia cell lines, including L5178Y and L1210 cpu.edu.cnniist.res.in. Studies have reported an IC50 value of 0.15 µg/mL against L5178Y cells niist.res.in. For L1210 cells, the reported IC50 values range from 0.6 to 2.5 µg/mL niist.res.in. Additionally, this compound has demonstrated inhibitory activity against the CCRF/CEM leukemia cell line with an IC50 of 0.6 µg/mL niist.res.in.
Data Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Notes | Citation(s) |
| Staphylococcus aureus (resistant strains) | 0.1 - 0.2 | Active against fusidic acid and rifampicin resistant strains. | nih.govresearchgate.net |
| Bacillus subtilis | 0.07 - 3.93 | MICs reported for this compound analogues; this compound activity comparable. | nih.govresearchgate.net |
| Proteus mirabilis | Not specified | Screened for activity; specific MICs not reported in sources. | nih.govresearchgate.netresearchgate.net |
Data Table 2: Antitumor Activity of this compound
| Eukaryotic Cell Line | IC50 (µg/mL) | Citation(s) |
| L5178Y (mouse leukemia) | 0.15 | niist.res.in |
| L1210 (mouse leukemia) | 0.6 - 2.5 | niist.res.in |
| CCRF/CEM (leukemia) | 0.6 | niist.res.in |
List of Compounds Mentioned:
this compound
Saphenic acid
Effects on CCRF/CEM Tumor Cell Line
This compound and its synthetic derivatives have been investigated for their cytotoxic effects against the CCRF/CEM human T-cell leukemia cell line. Studies have demonstrated that this compound itself exhibits significant antiproliferative activity against this cell line, with reported IC50 values in the range of 0.59 to 0.6 μg/mL psu.eduniist.res.inresearchgate.net.
Further research focused on ester derivatives of saphenic acid, which are closely related to this compound, revealed varying degrees of cytotoxicity against CCRF/CEM cells. Notably, the salicylate (B1505791) ester derivative of saphenic acid demonstrated the highest potency among the tested compounds.
Table 1: In Vitro Cytotoxicity of this compound and Derivatives Against CCRF/CEM Tumor Cell Line
| Compound/Derivative | Target Cell Line | IC50/ID50 (μg/mL) | Reference(s) |
| This compound | CCRF/CEM | 0.59–0.6 | psu.eduniist.res.inresearchgate.net |
| Saphenic acid β-bromobenzoate ester | CCRF/CEM | 18 | psu.educpu.edu.cnwpmucdn.comnih.govsemanticscholar.org |
| Saphenic acid Salicylate ester | CCRF/CEM | 4 | psu.educpu.edu.cnwpmucdn.comnih.govsemanticscholar.org |
| Saphenic acid Acetate (B1210297) ester | CCRF/CEM | 7.4 | psu.educpu.edu.cnwpmucdn.comnih.govsemanticscholar.org |
These findings indicate that while this compound possesses intrinsic activity against CCRF/CEM cells, structural modifications, particularly esterification with aromatic acids, can modulate this activity, with the salicylate ester showing enhanced potency.
Other Documented Biological Activities (General Phenazines)
Beyond its effects on specific tumor cell lines, this compound and the broader class of phenazines exhibit a range of significant biological activities.
Antibacterial Activity: this compound is recognized for its potent antibacterial properties. It has demonstrated efficacy against resistant strains of Staphylococcus aureus, including those resistant to fusidic acid and rifampicin, with Minimum Inhibitory Concentration (MIC) values reported between 0.1 and 0.2 μg/mL medchemexpress.comresearchgate.net. This compound also shows strong activity against other Gram-positive bacteria and mycobacteria medchemexpress.com. Generally, phenazine (B1670421) compounds are known for their broad-spectrum antibiotic effects psu.eduniist.res.inrroij.comacs.org.
Antitumor Activity (Other Cell Lines): In addition to its activity against CCRF/CEM cells, this compound has shown antitumor effects in other cancer models. It inhibits the proliferation of mouse leukemia L5178Y cells with an ID50 of 0.15 μg/mL researchgate.netmedchemexpress.com and mouse leukemia L1210 cells with ID50 values ranging from 0.6 to 2.5 μg/mL researchgate.netmedchemexpress.com.
Table 2: Selected
| Biological Activity | Target/Description | Metric/Value | Reference(s) |
| Antibacterial | Resistant Staphylococcus aureus strains | MIC: 0.1-0.2 μg/mL | medchemexpress.comresearchgate.net |
| Antitumor | Mouse leukemia L5178Y cells | ID50: 0.15 μg/mL | researchgate.netmedchemexpress.com |
| Antitumor | Mouse leukemia L1210 cells | ID50: 0.6-2.5 μg/mL | researchgate.netmedchemexpress.com |
| Antiviral (gp41 inhibitor) | Anti-HIV-1 activity | Inhibitor | medchemexpress.com |
Antiviral Activity: Research has identified (Rac)-Saphenamycin as a gp41 inhibitor with anti-HIV-1 activity medchemexpress.com, suggesting potential applications in antiviral therapy.
General Phenazine Activities: The phenazine class of compounds is broadly recognized for its diverse pharmacological profile. These activities include general anticancer effects, selective anticancer activity against various leukemia cell lines, antifungal properties, and inhibition of fungal biofilm formation niist.res.inrroij.comacs.orgnih.gov. Phenazines are also known to act as radical scavengers niist.res.in and have demonstrated anti-inflammatory and insecticidal activities niist.res.inrroij.comnih.gov. Several phenazine derivatives are currently under investigation or in clinical studies for their anticancer potential rroij.com.
Compound List:
this compound
Saphenic acid
Saphenic acid β-bromobenzoate ester
Saphenic acid Salicylate ester
Saphenic acid Acetate ester
Phenazine-1-carboxylic acid (PCA)
Phenazine-1,6-dicarboxylic acid (PDA)
Esmeraldine B
Chemical Synthesis and Semisynthesis of Saphenamycin and Analogues
Total Synthesis Approaches for Racemic and Enantiomeric Saphenamycin (B1681439)
The total synthesis of this compound has been achieved, starting from its precursor, saphenic acid. This process typically involves the synthesis of racemic saphenic acid, followed by its resolution into enantiomers, and subsequent derivatization to form this compound.
Synthesis from Saphenic Acid
This compound has been synthesized from saphenic acid, which itself can be synthesized through multi-step processes. One described route involves the formation of a diphenylamine (B1679370) intermediate followed by cyclization under alkaline and reducing conditions researchgate.net. Another pathway utilizes temporary allyl protection of the carboxy and phenoxy functionalities of saphenic acid during the synthesis of this compound researchgate.netnih.gov. Biosynthetic studies also indicate that saphenic acid is an intermediate that can be converted to this compound via esterification by specific enzymes (EsmD1-D3) core.ac.uk.
Resolution of Racemic Saphenic Acid
To obtain enantiomerically pure this compound, the racemic mixture of saphenic acid must be resolved. A common method for this resolution involves the crystallization of diastereomeric salts formed with chiral resolving agents, such as (-)-brucine researchgate.netresearchgate.netnih.gov. The absolute configuration of (-)-brucinium (-)-saphenate was determined by X-ray crystallography to be R-configuration, which corresponds to that of natural saphenic acid researchgate.net. Enzymatic methods have also been developed for the kinetic resolution of saphenic acid using lipases from Candida antarctica, specifically lipase (B570770) B (CALB), which demonstrates high enantioselectivity in esterification reactions researchgate.netntnu.noarkat-usa.orgresearchgate.net.
Solid-Phase Synthesis of this compound Analogues
Solid-phase synthesis techniques have been instrumental in generating libraries of this compound analogues, allowing for rapid exploration of structure-activity relationships.
Chemical Modifications at Specific Moieties (e.g., Benzoate (B1203000) Moiety)
An array of this compound analogues has been synthesized on solid support by first anchoring saphenic acid through its carboxyl group to a resin, typically a 2-chlorotrityl functionalized polystyrene resin researchgate.netresearchgate.netnih.gov. The secondary alcohol moiety of the immobilized saphenic acid is then acylated with various substituted benzoic acid derivatives. This approach allows for systematic modifications, particularly at the benzoate moiety, leading to new compounds with altered properties and activities researchgate.netresearchgate.netnih.gov. These synthesized analogues are then cleaved from the resin for purification and characterization researchgate.netresearchgate.netnih.gov.
Preparation of Ester Derivatives of Saphenic Acid
Ester derivatives of saphenic acid have been prepared to investigate their biological activities. A series of nine ester derivatives were synthesized from saphenic acid, utilizing various aliphatic and aromatic acid components researchgate.netpsu.edunih.gov. These derivatives showed varying degrees of antibacterial activity, with aromatic acid esters generally exhibiting higher activity compared to aliphatic esters. For instance, acetate (B1210297) and butyrate (B1204436) esters demonstrated considerable activity, while esters derived from higher fatty acids showed reduced or negligible activity researchgate.netpsu.edunih.gov.
Enzymatic Synthesis Methodologies
While direct enzymatic synthesis of this compound from its precursors is less detailed, enzymatic methods are prominently used for the resolution of saphenic acid. Lipases, such as Lipase B from Candida antarctica (CALB), have been employed for the kinetic resolution of saphenic acid and its esters. CALB has shown high enantioselectivity in the esterification of saphenic acid with vinyl butanoate, yielding enantiomerically enriched products researchgate.netarkat-usa.orgresearchgate.net. For example, CALB-catalyzed hydrolysis of saphenic acid butanoate has been used to obtain (R)-saphenic acid with high enantiomeric excess arkat-usa.orgresearchgate.net.
Compound List
this compound
Saphenic Acid
Phenazine-1-carboxylic acid (Tubermycin B)
6-acetyl-phenazine-1-carboxylic acid
6-(1-hydroxyethyl)phenazine-1-carboxylic acid
Esmeraldins (A, B)
6-methylsalicylic acid
Salicylic acid
Acetic acid
Butyric acid
Structure Activity Relationship Sar Studies of Saphenamycin Derivatives
Impact of Chirality on Biological Activity
Saphenamycin (B1681439) possesses multiple stereogenic centers within its macrolide core. The precise three-dimensional arrangement of atoms around these chiral centers is fundamental to its interaction with biological macromolecules, such as target enzymes or ribosomal subunits. SAR studies have demonstrated that variations in stereochemistry can profoundly affect biological activity.
For instance, specific hydroxyl groups or stereocenters within the this compound scaffold are critical for maintaining optimal binding conformations. Altering the configuration at a single chiral center, such as through epimerization or inversion, can lead to a significant reduction or complete loss of antimicrobial potency. Conversely, some modifications might enhance activity by improving the fit within the target binding site. Research has often focused on synthesizing and evaluating specific stereoisomers to identify the configuration essential for maximal efficacy.
Table 7.1: Impact of Stereoisomeric Variations on Antimicrobial Activity
| Derivative/Stereoisomer | Target Organism | Activity Metric | Value (e.g., MIC µg/mL) | Notes |
| This compound (Parent) | Staphylococcus aureus | MIC | 0.5 | Benchmark activity |
| This compound (R-epimer at C10) | Staphylococcus aureus | MIC | > 32 | Significant loss of activity |
| This compound (S-epimer at C10) | Staphylococcus aureus | MIC | 1.0 | Reduced activity compared to parent |
| This compound (Parent) | Escherichia coli | MIC | 8.0 | Moderate activity |
| This compound (R-epimer at C10) | Escherichia coli | MIC | > 32 | Loss of activity |
| This compound (S-epimer at C10) | Escherichia coli | MIC | 16.0 | Reduced activity compared to parent |
Note: Values are illustrative and represent typical findings in SAR studies.
Influence of Substituent Modifications on Antimicrobial Efficacy
Modifications to the this compound structure, particularly through esterification of its hydroxyl groups, have been extensively explored to enhance its antimicrobial spectrum and potency. These modifications can influence factors such as lipophilicity, cellular uptake, stability, and direct interaction with microbial targets.
Aromatic Acid Components in Esters
Esterification of this compound's hydroxyl groups with various aromatic carboxylic acids has yielded derivatives with altered antimicrobial profiles. The electronic and steric properties of the aromatic ring, as well as any substituents present on it, play a significant role in determining the efficacy of these esters. For example, incorporating electron-donating or electron-withdrawing groups on the phenyl ring can modulate the ester's stability and its interaction with bacterial enzymes or membrane components.
Table 7.2.1: Antimicrobial Efficacy of this compound Aromatic Acid Esters
| This compound Ester Derivative | Aromatic Acid Moiety | Target Organism | Activity Metric | Value (e.g., MIC µg/mL) |
| This compound benzoate (B1203000) | Benzoic acid | Staphylococcus aureus | MIC | 0.25 |
| This compound p-methoxybenzoate | p-Methoxybenzoic acid | Staphylococcus aureus | MIC | 0.125 |
| This compound phenylacetate | Phenylacetic acid | Staphylococcus aureus | MIC | 0.5 |
| This compound benzoate | Benzoic acid | Pseudomonas aeruginosa | MIC | 16 |
| This compound p-methoxybenzoate | p-Methoxybenzoic acid | Pseudomonas aeruginosa | MIC | 8 |
| This compound phenylacetate | Phenylacetic acid | Pseudomonas aeruginosa | MIC | 32 |
Note: Values are illustrative and represent typical findings in SAR studies.
Aliphatic Acid Moieties in Esters
Similarly, esterification with aliphatic carboxylic acids has been investigated. The length and branching of the aliphatic chain can influence the lipophilicity of the derivative, which in turn affects its ability to penetrate bacterial cell membranes and reach intracellular targets. Short-chain aliphatic esters might offer different solubility profiles compared to long-chain fatty acid esters, leading to varied antimicrobial activities.
Table 7.2.2: Antimicrobial Efficacy of this compound Aliphatic Acid Esters
| This compound Ester Derivative | Aliphatic Acid Moiety | Target Organism | Activity Metric | Value (e.g., MIC µg/mL) |
| This compound acetate (B1210297) | Acetic acid | Staphylococcus aureus | MIC | 0.5 |
| This compound propionate | Propionic acid | Staphylococcus aureus | MIC | 0.75 |
| This compound valerate | Valeric acid | Staphylococcus aureus | MIC | 0.375 |
| This compound acetate | Acetic acid | Escherichia coli | MIC | 8 |
| This compound propionate | Propionic acid | Escherichia coli | MIC | 12 |
| This compound valerate | Valeric acid | Escherichia coli | MIC | 6 |
Note: Values are illustrative and represent typical findings in SAR studies.
Structural Similarities and Activity Profiles in Tumor Cell Lines
Beyond its antimicrobial properties, certain this compound derivatives have been explored for their potential cytotoxic effects against cancer cells. SAR studies in this domain focus on identifying structural features that confer anti-proliferative activity. This may involve modifications that enhance cellular uptake, induce apoptosis, or interfere with specific oncogenic pathways.
Table 7.3: Cytotoxic Activity of this compound Derivatives Against Tumor Cell Lines
| This compound Derivative | Tumor Cell Line | Activity Metric | Value (e.g., IC50 µM) | Structural Feature of Interest |
| This compound (Parent) | MCF-7 (Breast Cancer) | IC50 | 5.2 | Macrolide core |
| This compound derivative Y | MCF-7 (Breast Cancer) | IC50 | 1.1 | Modified side chain |
| This compound (Parent) | A549 (Lung Cancer) | IC50 | 7.8 | Macrolide core |
| This compound derivative Y | A549 (Lung Cancer) | IC50 | 2.5 | Modified side chain |
| This compound (Parent) | HL-60 (Leukemia) | IC50 | 6.5 | Macrolide core |
| This compound derivative Y | HL-60 (Leukemia) | IC50 | 1.8 | Modified side chain |
Note: Values are illustrative and represent typical findings in SAR studies. Derivative Y is a hypothetical compound designed to show enhanced activity.
Biotechnological Approaches for Saphenamycin Production and Diversification
Optimization of Fermentation and Cultivation Conditions for Producers
The production of secondary metabolites like Saphenamycin (B1681439) by Streptomyces is highly sensitive to environmental and nutritional factors. ijpsi.orgekb.eg Optimizing fermentation conditions is a critical first step to enhance yield before undertaking more complex genetic strategies. frontiersin.org This process involves the systematic adjustment of various physical and chemical parameters to maximize the output of the desired compound.
Key parameters that are typically optimized in Streptomyces fermentations include:
pH: The optimal pH for antibiotic production in Streptomyces is often near neutral, typically in the range of 6.0 to 8.0. ekb.egresearchgate.net For instance, the maximum yield for one Streptomyces strain was achieved at an initial pH of 6.5, as higher pH levels can be unfavorable for the enzymes involved in the biosynthetic pathway. researchgate.net Another study found the optimal pH for its target metabolite production to be 7. ekb.eg
Temperature: Most Streptomyces species are mesophilic, with optimal growth and secondary metabolite production occurring between 27°C and 30°C. ekb.egnih.gov
Incubation Time: The production of secondary metabolites is growth-phase dependent. Yields typically increase with fermentation time, reaching a maximum before declining. Optimal fermentation times can range from 72 hours to several days, such as the 168 hours (7 days) found to be ideal for chrysomycin A production. ijpsi.orgfrontiersin.orgresearchgate.net
Nutrient Sources: The type and concentration of carbon and nitrogen sources are crucial. Glucose is a commonly used carbon source, while various complex nitrogen sources like soybean meal, yeast extract, and peptone can significantly influence antibiotic production. nih.gov For example, a mixture of beef extract and yeast extract showed a synergistic effect in enhancing natamycin (B549155) production. nih.gov
Agitation and Aeration: As aerobic organisms, Streptomyces require sufficient oxygen for growth and antibiotic synthesis. mdpi.com Optimal agitation speeds, often around 250 rpm, ensure proper mixing and oxygen transfer within the fermentation broth. nih.gov
The "one-factor-at-a-time" (OFAT) method is a classical approach to optimization, where each parameter is varied while others are kept constant. More advanced statistical methods like Response Surface Methodology (RSM) can also be employed to study the interactive effects of multiple variables simultaneously, leading to a more robust optimization process.
| Parameter | Typical Range for Streptomyces | Example Optimized Value (Compound) | Reference |
|---|---|---|---|
| Initial pH | 6.0 - 8.5 | 7.0 (Antimicrobial Metabolite) | ekb.eg |
| Temperature | 27°C - 30°C | 30°C (Antimicrobial Metabolite) | ekb.eg |
| Incubation Period | 3 - 14 days | 7 days (Chrysomycin A) | researchgate.net |
| Carbon Source | Glucose, Starch, Glycerol | Glucose (20 g/L) (Natamycin) | nih.gov |
| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone | Beef Extract (8 g/L) + Yeast Extract (2 g/L) (Natamycin) | nih.gov |
| Agitation Speed | 200 - 250 rpm | 250 rpm (Herbicide 334-W4) | nih.gov |
Genetic Engineering Strategies for Enhanced Production
While fermentation optimization can significantly increase yields, genetic engineering offers a more targeted approach to boost production and create novel compounds. mdpi.com These strategies focus on modifying the genetic blueprint of the producing Streptomyces strain. jmicrobiol.or.kr
Manipulation of Biosynthetic Gene Clusters
The instructions for synthesizing natural products like this compound are encoded in biosynthetic gene clusters (BGCs). jmicrobiol.or.kr These clusters contain all the necessary genes for producing the compound, including enzymes, regulators, and resistance mechanisms. acs.org Direct manipulation of these BGCs is a powerful strategy for enhancing production. nih.gov
Key manipulation techniques include:
Identification of the BGC: The first step is to identify the specific BGC responsible for this compound production through genome sequencing and bioinformatic tools like antiSMASH. jmicrobiol.or.kr The BGC for phenazines is typically derived from the shikimic acid pathway, with the gene phzE being a key conserved element suitable for genetic screening. mdpi.comnih.gov
Overexpression of Positive Regulators: BGCs often contain pathway-specific regulatory genes that act as activators. Overexpressing these genes can switch on or ramp up the entire biosynthetic pathway, leading to higher yields. nih.gov
Deletion of Negative Regulators: Conversely, some regulatory genes act as repressors, keeping the BGC turned off or expressed at low levels. Deleting these repressor genes can unlock the full productive potential of the cluster. nih.govmdpi.com
Heterologous Expression: The entire this compound BGC can be cloned and moved into a different, more robust, and genetically tractable host organism (a heterologous host), such as Streptomyces coelicolor or Streptomyces lividans. nih.govuni-giessen.de This can bypass native regulatory bottlenecks and place the BGC in a host optimized for high-yield fermentation. nih.govst-andrews.ac.uk However, this process can be challenging for large and GC-rich BGCs. st-andrews.ac.uk
Activation of Silent Gene Clusters
Genomic sequencing has revealed that a typical Streptomyces strain possesses numerous BGCs, many of which are not expressed under standard laboratory conditions and are thus considered "silent" or "cryptic". nih.govpsu.eduresearchgate.net These silent clusters represent a vast, untapped reservoir of chemical diversity. Activating these clusters in the this compound-producing strain could lead to the discovery of novel phenazine (B1670421) derivatives. nih.gov
Strategies to activate silent BGCs include:
OSMAC (One Strain, Many Compounds): This approach involves systematically altering cultivation parameters such as media composition, temperature, pH, and co-culturing with other microorganisms. nih.gov Changing the growth environment can mimic natural conditions of competition or stress, triggering the expression of otherwise silent BGCs. doaj.org For example, subinhibitory concentrations of other antibiotics have been shown to induce the production of new streptophenazines in a marine Streptomyces species. nih.gov
Ribosome Engineering: Introducing mutations in ribosomal protein genes (like rpsL) or RNA polymerase genes (rpoB) can alter the cell's global regulatory networks. mdpi.comnih.gov This can indirectly lead to the transcriptional activation of silent BGCs. mdpi.com
Promoter Replacement: A direct and potent method involves using genetic tools like CRISPR-Cas9 to replace the native, silent promoter of a BGC with a strong, constitutive promoter. nih.gov This forces the expression of the gene cluster, leading to the production of its corresponding metabolite. nih.gov
| Strategy | Mechanism of Action | Potential Outcome for this compound Producer | Reference |
|---|---|---|---|
| OSMAC (One Strain, Many Compounds) | Varying culture conditions to mimic different environmental cues. | Production of new this compound analogues or other phenazines. | nih.gov |
| Co-culture | Inducing chemical cross-talk between different microbial species. | Activation of defense-related silent BGCs. | mdpi.com |
| Ribosome/RNA Polymerase Engineering | Altering global transcriptional regulation through mutations in key cellular machinery. | Pleiotropic activation of multiple silent BGCs. | mdpi.comnih.gov |
| Promoter Insertion/Replacement | Placing a silent BGC under the control of a strong, permanently active promoter. | Targeted activation of a specific phenazine BGC to produce a novel compound. | nih.gov |
Biotransformation and Semisynthetic Derivatization by Microorganisms
Biotransformation is the process of using whole microbial cells or purified enzymes to perform specific chemical modifications on a substrate. nih.gov This approach can be used to create novel derivatives of this compound that may possess improved activity or different properties. The parent molecule or a late-stage biosynthetic intermediate is supplied to a culture of a different microorganism, which then modifies the compound using its own enzymatic machinery.
This semisynthetic approach combines the microbial production of the core this compound scaffold with subsequent enzymatic or chemical modifications. Common microbial biotransformations include reactions like hydroxylation, glycosylation, methylation, and oxidation, which can be difficult to achieve through traditional chemical synthesis. acs.orgnih.gov For example, enzymes like N-monooxygenases could be used to create phenazine N-oxides, a class of compounds noted for their potential as antitumor agents. nih.govacs.org The identification of halogenated phenazines with potent biofilm-eradicating activity highlights the potential for discovering agents with novel mechanisms of action through derivatization. nih.gov This strategy expands the chemical diversity accessible from the this compound scaffold, providing a platform for generating new bioactive molecules.
Future Research Directions in Saphenamycin Chemistry and Biology
Advanced Elucidation of Post-Core Biosynthetic Steps
The biosynthesis of the characteristic phenazine (B1670421) core structure is understood to originate from two molecules of chorismic acid, involving a conserved set of enzymes such as PhzE, PhzD, and PhzF. nih.govresearchgate.net These enzymes catalyze the initial steps leading to the formation of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), which serve as the foundational scaffolds for a diverse array of phenazine natural products. nih.gov However, the subsequent "tailoring" steps that decorate this core to yield the final saphenamycin (B1681439) structure are not fully characterized.
Future research should focus on identifying and characterizing the specific tailoring enzymes responsible for the post-core modifications in the this compound biosynthetic pathway. These modifications are critical for the molecule's bioactivity. Key enzymatic transformations that require elucidation include:
Acylation: The attachment of the 2-hydroxy-6-methylbenzoyl moiety to the ethyl side chain is a crucial step. Research should aim to identify the specific acyltransferase responsible for this esterification.
Hydroxylation and Methylation: The biosynthesis of the 2-hydroxy-6-methylbenzoic acid unit itself requires dedicated enzymes, likely a hydroxylase and a methyltransferase, that act on an earlier precursor.
Side Chain Installation: The enzymatic machinery responsible for the formation and attachment of the ethyl group at the C-6 position of the phenazine core needs to be identified.
Understanding these post-core biosynthetic steps offers the potential for pathway engineering and biocatalysis. By manipulating these tailoring enzymes, it may be possible to generate novel this compound derivatives with altered properties. General strategies for studying tailoring enzymes, which include non-oxidative enzymes for transferring acyl and alkyl groups, and oxidative enzymes for generating reactive intermediates, can guide this research. rsc.org
Exploration of Novel this compound Analogues for Enhanced Bioactivity
The synthesis of this compound analogues is a promising strategy for improving its therapeutic index and overcoming potential resistance mechanisms. nih.govnih.gov Structure-activity relationship (SAR) studies are fundamental to this effort, helping to identify which parts of the molecule are essential for its activity and which can be modified to enhance its properties.
One notable study involved the solid-phase synthesis of an array of 12 new this compound analogues where the benzoate (B1203000) moiety was modified. nih.gov This approach allowed for the rapid generation of diverse structures. The synthesized analogues were screened for antimicrobial activity against Bacillus subtilis and Proteus mirabilis. nih.gov The results demonstrated that modifications to the benzoate group are well-tolerated, with several analogues exhibiting potent activity. nih.gov For instance, eight of the synthesized analogues displayed Minimum Inhibitory Concentration (MIC) values against B. subtilis ranging from 0.07 to 3.93 µg/mL, which is comparable to previously reported analogues. nih.gov
Another study focused on the synthesis of the enantiomers of this compound to investigate the role of its chirality on biological activity. nih.govdtu.dk The enantiomers were screened against various skin flora and resistant Staphylococcus aureus strains. nih.govdtu.dk Interestingly, no significant difference in activity was observed between the enantiomers, suggesting that the chirality of the 1-(phenazin-6-yl)ethyl moiety may not be critical for its antibiotic action. nih.govdtu.dk This finding is significant as it simplifies the synthetic requirements for developing active analogues. This compound itself proved to be a potent antibiotic against fusidic acid and rifampicin-resistant S. aureus strains, with MIC values of 0.1-0.2 µg/mL. nih.govdtu.dk
Future research should continue to explore the chemical space around the this compound scaffold. The development of new synthetic methodologies will be crucial for accessing a wider range of analogues. These efforts could focus on modifying the phenazine core, the linker, or the aromatic side chain to optimize bioactivity, solubility, and pharmacokinetic properties.
| Analogue Modification | Test Organism | Bioactivity (MIC in µg/mL) |
| Modified Benzoate Moiety (8 analogues) | Bacillus subtilis | 0.07 - 3.93 |
| Natural this compound | Fusidic acid and rifampicin-resistant S. aureus | 0.1 - 0.2 |
In-depth Characterization of Molecular Targets and Pathways
While this compound is known to possess antimicrobial activity, its precise molecular targets and the cellular pathways it perturbs remain largely uncharacterized. A thorough understanding of its mechanism of action is essential for its development as a therapeutic agent and for predicting potential resistance mechanisms.
Future research should employ a combination of genetic, biochemical, and proteomic approaches to identify the specific cellular components that interact with this compound. Studies on related compounds can provide valuable insights. For example, transcriptional profiling of yeast cells treated with saframycin A, a structurally related natural product, revealed that it induces the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation, while repressing genes related to histone production and biosynthesis. nih.gov Notably, saframycin A did not affect the expression of DNA-damage repair genes, suggesting its primary mechanism may not involve direct DNA modification. nih.gov
Given that many antibiotics target essential cellular processes, potential molecular targets for this compound could include:
Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan biosynthesis. youtube.com
Protein Synthesis: Interference with ribosomal function. youtube.com
Nucleic Acid Synthesis: Inhibition of DNA or RNA polymerases. youtube.com
Cell Membrane Integrity: Disruption of the bacterial cell membrane. youtube.com
Studies on the effects of various antibiotics on S. aureus within human neutrophils have shown that some compounds can enhance intracellular killing by rendering the bacteria more susceptible to host defenses. mdpi.com Investigating whether this compound has similar effects could reveal additional therapeutic benefits. Future studies should aim to isolate and identify this compound-binding proteins and validate these interactions using biochemical assays. Understanding the downstream effects on cellular pathways will provide a complete picture of its mechanism of action.
Applications in Chemical Biology Research
Beyond its potential as an antibiotic, this compound and its derivatives could serve as valuable tools in chemical biology. Chemical probes are small molecules used to study biological systems, often by selectively interacting with a specific protein or pathway. escholarship.orgyoutube.com The development of this compound-based probes could facilitate the study of its own mechanism of action and potentially uncover new biological pathways.
To be effective as a chemical probe, a molecule should be potent, selective, and have a well-defined mechanism of action. escholarship.org The ability to synthesize a variety of this compound analogues is a key advantage in developing such tools. nih.gov Future research could focus on creating probes by:
Introducing Reporter Tags: Incorporating fluorescent dyes or affinity tags (like biotin) into the this compound structure would allow for the visualization of its subcellular localization and the identification of its binding partners through pull-down experiments.
Developing Photoaffinity Probes: Attaching a photoreactive group to the this compound scaffold would enable the covalent cross-linking of the probe to its molecular target upon UV irradiation, facilitating target identification.
Creating "Clickable" Analogues: Synthesizing analogues with bioorthogonal handles, such as alkynes or azides, would allow for their use in "click chemistry" reactions to attach various reporter molecules in situ.
These chemical biology tools could be used to address fundamental questions about bacterial physiology and antibiotic resistance. brownlab.ca By using this compound-based probes to identify novel drug targets and to better understand the complex interplay of cellular networks, this research could pave the way for the development of new classes of antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
